Z-Val-Asp-Val-Ala-Asp-AFC
Overview
Description
Z-VDVAD-AFC (trifluoroacetate salt): is a fluorogenic substrate specifically designed for caspase-2. Upon enzymatic cleavage by caspase-2, it releases 7-amino-4-trifluoromethylcoumarin, which can be quantified through its fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Z-VDVAD-AFC (trifluoroacetate salt) involves the coupling of N-[(phenylmethoxy)carbonyl]-L-valyl-L-α-aspartyl-L-valyl-L-alanyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine with trifluoroacetic acid. The reaction conditions typically include the use of formic acid as a solvent, with the compound being soluble at 1 mg/ml .
Industrial Production Methods: : Industrial production methods for Z-VDVAD-AFC (trifluoroacetate salt) are not extensively documented. the process likely involves large-scale peptide synthesis techniques, followed by purification steps to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: : Z-VDVAD-AFC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-2, releasing 7-amino-4-trifluoromethylcoumarin .
Common Reagents and Conditions: : The enzymatic cleavage reaction requires the presence of caspase-2. The reaction conditions include an appropriate buffer system to maintain the enzyme’s activity and stability .
Major Products Formed: : The major product formed from the enzymatic cleavage of Z-VDVAD-AFC (trifluoroacetate salt) is 7-amino-4-trifluoromethylcoumarin, which exhibits fluorescence properties with excitation/emission maxima of 400/505 nm .
Scientific Research Applications
Chemistry: : In chemistry, Z-VDVAD-AFC (trifluoroacetate salt) is used as a fluorogenic substrate to study the activity of caspase-2. Its fluorescence properties allow for the quantification of enzymatic activity .
Biology: : In biological research, this compound is utilized to investigate the role of caspase-2 in apoptosis and other cellular processes. It helps in understanding the mechanisms of cell death and the regulation of proteolytic pathways .
Medicine: : In medical research, Z-VDVAD-AFC (trifluoroacetate salt) is employed to study the involvement of caspase-2 in various diseases, including cancer and neurodegenerative disorders. It aids in the development of therapeutic strategies targeting caspase-2 .
Industry: : In the industrial sector, this compound is used in the development of diagnostic assays and screening tools for caspase-2 activity. Its fluorescence properties make it a valuable tool for high-throughput screening applications .
Mechanism of Action
Mechanism: : Z-VDVAD-AFC (trifluoroacetate salt) exerts its effects through enzymatic cleavage by caspase-2. The cleavage releases 7-amino-4-trifluoromethylcoumarin, which can be quantified through its fluorescence properties .
Molecular Targets and Pathways: : The primary molecular target of Z-VDVAD-AFC (trifluoroacetate salt) is caspase-2. The compound is designed to be specifically cleaved by this enzyme, allowing for the quantification of caspase-2 activity in various biological samples .
Comparison with Similar Compounds
Comparison with Other Compounds: : Z-VDVAD-AFC (trifluoroacetate salt) is unique in its specificity for caspase-2. Other similar compounds include Z-YVAD-AFC (trifluoroacetate salt), which is a fluorogenic substrate for caspase-1 .
List of Similar Compounds
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45F3N6O13/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52)/t20-,25-,26-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXTAPKQMDZKT-UXAYAQJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45F3N6O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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